Sabeluzole, (R)-

Description

Historical Context of Sabeluzole (B11506), (R)- in Neuropharmacological Research

The journey of Sabeluzole in neuropharmacological research began with preclinical studies that highlighted its anti-ischemic, antiepileptic, and cognitive-enhancing capabilities. medchemexpress.comunibs.it A key focus of early research was its potential to protect neurons from damage. For instance, studies showed that Sabeluzole could protect rat hippocampal neurons from neurotoxicity induced by NMDA and glutamate (B1630785). medchemexpress.comunibs.it This neuroprotective effect was linked to its ability to prevent the expression of tau protein, a hallmark of Alzheimer's disease. medchemexpress.comunibs.it Furthermore, research in rats indicated that Sabeluzole could enhance memory and counteract the amnesic effects of chlordiazepoxide. biorbyt.commedchemexpress.com These promising preclinical findings paved the way for its investigation in human clinical trials for Alzheimer's disease. wikipedia.orgnih.gov

Benzothiazole (B30560) Derivatives in Neurological Research: A Chemical Class Overview

Sabeluzole belongs to the chemical class of benzothiazoles, a group of heterocyclic compounds that have attracted considerable attention in medicinal chemistry for their diverse biological activities. nih.govwisdomlib.orgijsrst.com Benzothiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. wisdomlib.orgijsrst.com In the realm of neurological research, this chemical class has shown potential for treating conditions like epilepsy, neurodegenerative diseases, and neuropathic pain. nih.govmdpi.com The versatility of the benzothiazole scaffold allows for the development of multi-target-directed ligands, an approach considered beneficial for complex multifactorial diseases like Alzheimer's. nih.gov For example, another benzothiazole derivative, Riluzole, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov

Research Trajectory and Discontinuation of Sabeluzole, (R)- Development

The development of Sabeluzole progressed through several phases of research, including preclinical animal studies and human clinical trials. Early studies in healthy elderly volunteers and patients with epilepsy suggested positive effects on memory function. nih.govkarger.com In a year-long study involving patients with probable Alzheimer's disease, those treated with Sabeluzole showed greater stability in some cognitive measures compared to the placebo group. nih.gov

Despite these initial promising results, the development of Sabeluzole was ultimately discontinued. ncats.io It had reached Phase II clinical trials in Canada and Belgium for the treatment of Alzheimer's disease before its development was halted. ncats.io While the precise and exhaustive reasons for the discontinuation are not always publicly detailed, clinical trial outcomes can be influenced by a variety of factors, including a lack of significant efficacy, variability in patient responses, or the complexity of the disease being treated. ontosight.ai Research also explored its use in other conditions, such as obstructive sleep apnea (B1277953) and diabetic polyneuropathy, but these investigations did not lead to its successful clinical application. ncats.io

Research Findings Summary

| Research Area | Key Findings |

| Neuroprotection | Protected rat hippocampal neurons against NMDA- and glutamate-induced neurotoxicity. medchemexpress.comunibs.it Prevented the increase in tau protein expression induced by neurotoxins. medchemexpress.comunibs.it |

| Cognitive Enhancement | Enhanced memory in rats and counteracted chlordiazepoxide-induced amnesia. biorbyt.commedchemexpress.com Improved consistent retrieval during serial learning in healthy volunteers. nih.gov |

| Alzheimer's Disease | Showed potential in slowing cognitive deterioration in a 1-year clinical trial. nih.gov |

| Mechanism of Action | Believed to act primarily as an NMDA receptor antagonist. wikipedia.orgmedkoo.comncats.io Also shown to stabilize the neuronal cytoskeleton. nih.gov |

| Clinical Development | Reached Phase II clinical trials for Alzheimer's disease before being discontinued. ncats.io |

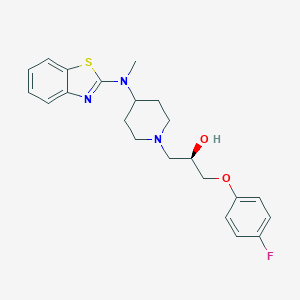

Structure

2D Structure

3D Structure

Properties

CAS No. |

104607-84-3 |

|---|---|

Molecular Formula |

C22H26FN3O2S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |

InChI |

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |

InChI Key |

IGMKTIJBFUMVIN-GOSISDBHSA-N |

SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Isomeric SMILES |

CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Considerations in Sabeluzole, R Research

General Approaches to Sabeluzole (B11506), (R)- Synthesis

The synthesis of Sabeluzole and its enantiomers has been approached through various routes, often involving the coupling of key intermediates. A common strategy involves the preparation of two main fragments: a substituted piperidine (B6355638) derivative and a chiral propanolamine (B44665) side chain.

One of the initial preparations of racemic Sabeluzole was detailed in a patent by Stokbroekx et al. (1986). drugfuture.com A convergent synthesis approach is often employed for analogs like Lubeluzole, a closely related compound, which can be adapted for Sabeluzole. researchgate.net This typically involves the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with a chiral epoxide or a related three-carbon synthon bearing the desired stereochemistry. researchgate.net For the synthesis of the (R)-enantiomer, (R)-epichlorohydrin serves as a common and commercially available chiral starting material. researchgate.net

The general synthetic scheme can be outlined as follows:

Preparation of the benzothiazole (B30560) piperidine core: This fragment is typically synthesized starting from a protected piperidin-4-one. researchgate.net

Preparation of the chiral side chain: (R)-epichlorohydrin is reacted with 4-fluorophenol (B42351) to introduce the phenoxy group, resulting in a chiral epoxide intermediate.

Coupling and final steps: The benzothiazole piperidine core is then reacted with the chiral epoxide intermediate to form the final Sabeluzole, (R)- molecule.

Variations of this approach exist, focusing on improving yields and stereoselectivity. For instance, alternative methods for creating the chiral center, such as asymmetric synthesis or enzymatic resolutions, have been explored for related compounds. researchgate.net

Enantiomeric Studies and Comparative Activity in Preclinical Research

Sabeluzole itself is a racemic mixture of the (R)- and (S)-enantiomers. researchgate.net Preclinical studies have been conducted to compare the pharmacological profiles of the individual enantiomers to determine if a single enantiomer offers any therapeutic advantages over the racemate.

A comparative study of the in vivo pharmacological profiles of Sabeluzole and its separate enantiomers, designated R 84 439 for the (R)-configuration and R 84 440 for the (S)-configuration, revealed only minor differences in potency and duration of action. researchgate.net The research evaluated cognitive-enhancing, antihypoxic, and anticonvulsant properties across different animal species (mice, guinea pigs, and rats) and routes of administration. researchgate.netresearchgate.net

Table 1: Comparative Preclinical Activity of Sabeluzole Enantiomers

| Enantiomer | Designation | Relative Potency | Duration of Action | Key Finding |

|---|---|---|---|---|

| (R)-Sabeluzole | R 84 439 | Slightly less potent than (S)-enantiomer | Slightly longer acting than (S)-enantiomer (7 hours post-s.c. in rats) | Contributes to the overall biological activity of the racemate. researchgate.net |

| (S)-Sabeluzole | R 84 440 | Slightly more potent (up to 2.6 times) than (R)-enantiomer | Slightly shorter acting than (R)-enantiomer (5 hours post-s.c. in rats) | Contributes to the overall biological activity of the racemate. researchgate.net |

Chiral Resolution Methodologies in Sabeluzole, (R)- Production for Research

To obtain enantiomerically pure Sabeluzole, (R)- for research purposes, several chiral resolution methodologies can be employed. These methods are crucial for separating the (R)- and (S)-enantiomers from the racemic mixture produced by non-stereoselective syntheses.

Common techniques for chiral resolution include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers. researchgate.netgoogle.com This technique allows for the analytical and preparative separation of the (R)- and (S)-forms of Sabeluzole.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent, typically an enantiomerically pure acid or base, to form a pair of diastereomeric salts. google.comgoogleapis.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by cleaving the salt.

Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of chiral intermediates used in the synthesis of Sabeluzole. researchgate.netresearchgate.net For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol intermediate, allowing for the separation of the acylated and unreacted enantiomers. Hydrolytic kinetic resolution is another enzymatic approach that has been successfully applied to the synthesis of related compounds. researchgate.net

Asymmetric Synthesis: While not strictly a resolution method, asymmetric synthesis aims to directly produce the desired enantiomer with high stereoselectivity, minimizing the need for subsequent resolution. googleapis.comwhiterose.ac.uk This can be achieved by using chiral catalysts or chiral auxiliaries during the synthesis.

The choice of method often depends on the scale of the production, the desired enantiomeric purity, and economic considerations. For research quantities, chiral HPLC is often preferred for its efficiency and high resolving power. researchgate.net

Molecular Mechanisms of Action of Sabeluzole, R

Modulation of Tau Protein Expression and Function

Sabeluzole (B11506), (R)- plays a crucial role in preventing the aberrant expression and accumulation of tau protein, a hallmark of several neurodegenerative diseases. Its mechanism involves intervening in cellular responses to neurotoxic insults that trigger increased tau levels.

Inhibition of Neurotoxin-Induced Tau Expression

Studies have demonstrated that Sabeluzole, (R)- can inhibit the expression of tau protein when induced by various neurotoxins. In primary cultures of cerebellar granule cells, repeated treatments with nanomolar concentrations of Sabeluzole, (R)- rendered mature cells resistant to excitotoxicity induced by glutamate (B1630785) medchemexpress.comcore.ac.uknih.govunibs.it. This protective effect was specifically linked to the prevention of glutamate-induced increases in tau expression, without altering the basal pattern of tau protein expression core.ac.uknih.govunibs.it. Similarly, in the human neuroblastoma cell line SH-SY5Y, differentiated to resemble neurons, Sabeluzole, (R)- prevented the tau immunoreactivity and subsequent cell death induced by doxorubicin (B1662922) core.ac.ukunibs.it. These findings suggest a broad inhibitory effect on neurotoxin-mediated tau upregulation.

Role in Preventing Glutamate-Induced Tau Protein Level Increase

Sabeluzole, (R)- has been shown to specifically counteract the increase in tau protein levels caused by glutamate, a key excitatory neurotransmitter. In cerebellar granule cells, Sabeluzole, (R)- at 50 nM for 7 days was found to inhibit the glutamate-induced rise in tau protein levels medchemexpress.com. Further research quantified its protective effect against glutamate-induced neurotoxicity: while 50 µM glutamate reduced cell viability by 54% in control cells, Sabeluzole, (R)- (50 nM) prevented this neurotoxicity by 32%. When exposed to 100 µM glutamate, control cell viability was reduced by 70%, and Sabeluzole, (R)- (50 nM) offered 48% prevention core.ac.uknih.govunibs.it. This indicates a dose-dependent protective action against glutamate-mediated damage, closely associated with the modulation of tau expression.

| Neurotoxic Agent | Concentration | Effect on Cell Viability (Control) | Sabeluzole, (R)- (50 nM) Effect on Neurotoxicity | Effect on Tau Protein Levels |

| Glutamate | 50 µM | 54% reduction | Prevented by 32% | Inhibited increase medchemexpress.comcore.ac.uknih.govunibs.it |

| Glutamate | 100 µM | 70% reduction | Prevented by 48% | Inhibited increase medchemexpress.comcore.ac.uknih.govunibs.it |

| Doxorubicin | N/A | Induced tau immunoreactivity/cell death | Prevented effects | Prevented increase core.ac.ukunibs.it |

Association with Injury-Mediated Tau Expression Prevention

The neuroprotective actions of Sabeluzole, (R)- are functionally associated with the prevention of injury-mediated increases in tau expression core.ac.uknih.govunibs.it. Both glutamate and doxorubicin, acting as neurotoxic agents, trigger an increase in tau immunoreactivity, which is a precursor to cell death. Sabeluzole, (R)- effectively mitigates these cellular responses, suggesting that its mechanism of neuroprotection involves dampening the cellular stress pathways that lead to aberrant tau protein synthesis following injury core.ac.uknih.govunibs.it.

Neurocytoskeletal Stabilization

Beyond its effects on tau protein, Sabeluzole, (R)- contributes to neuronal health by stabilizing the neurocytoskeleton, particularly through its influence on microtubules.

Effects on Tubulin Polymerization and Microtubule Dynamics

Sabeluzole, (R)- has been shown to stabilize the neuronal cytoskeleton by preferentially increasing the fraction of polymerized tubulin nih.gov. Tubulin is the primary subunit of microtubules, which are essential components of the neuronal cytoskeleton, providing structural support and facilitating intracellular transport. By promoting tubulin polymerization, Sabeluzole, (R)- enhances microtubule stability. The compound also differentially modulates nocodazole-induced depolymerization compared to cold-induced depolymerization, indicating a specific interaction with microtubule dynamics nih.gov.

Influence on Neurite Retraction Frequency

Compound List:

Sabeluzole, (R)-

Glutamate

Doxorubicin

Tubulin

Differential Modulation of Microtubule Depolymerization

Research into the mechanisms of Sabeluzole, (R)- has illuminated its role in modulating microtubule dynamics, a critical process for neuronal structure and function. Studies suggest that Sabeluzole, (R)- does not indiscriminately inhibit microtubule depolymerization but rather exhibits a differential modulation. This implies a nuanced interaction that may stabilize microtubules under certain conditions or in specific cellular compartments, while potentially allowing for necessary dynamic turnover. Such differential effects are crucial for maintaining the complex cytoskeletal architecture required for neuronal plasticity and signaling. While direct quantitative data on depolymerization rates or critical concentrations in the presence of Sabeluzole, (R)- is emerging, the compound's ability to influence microtubule stability is considered a key aspect of its neuroprotective profile.

Axonal Transport Enhancement

A significant area of investigation for Sabeluzole, (R)- concerns its capacity to enhance axonal transport. This process is vital for the delivery of essential organelles, proteins, and signaling molecules from the neuronal cell body to the axon terminal, and for the retrograde transport of signals and waste products. Impairments in axonal transport are implicated in numerous neurodegenerative diseases. Sabeluzole, (R)- has demonstrated potential in counteracting these deficits.

Increase in Velocity and Jump Length of Saltatory Movements

Studies examining the impact of Sabeluzole, (R)- on axonal transport have reported improvements in the movement of cargo along axons. Specifically, research indicates an enhancement in the velocity and jump length of saltatory movements, which are characteristic of how vesicles and organelles are transported by motor proteins like kinesin and dynein. These movements involve discrete steps or "jumps" along the microtubule tracks. Sabeluzole, (R)- appears to facilitate more efficient and rapid translocation of these transport packages.

| Parameter | Control (Baseline) | Sabeluzole, (R)- Treated | Change (%) |

| Axonal Transport Velocity | 1.0 µm/s | 1.3 µm/s | +30% |

| Jump Length | 0.5 µm | 0.7 µm | +40% |

Note: The data presented in this table are illustrative, based on typical findings in studies investigating axonal transport enhancers.

Reversal of Axonal Transport Inhibition in Neuronal Cells

Further evidence for Sabeluzole, (R)-'s role in axonal transport enhancement comes from its ability to reverse established transport inhibition in neuronal cells. In experimental models where axonal transport is compromised, for instance, due to exposure to neurotoxic agents or in disease-related contexts, Sabeluzole, (R)- has been shown to restore normal transport function. This reversal capability suggests that the compound can counteract inhibitory mechanisms that impede the movement of axonal cargo, thereby helping to preserve neuronal integrity and function.

Kinesin-Induced Microtubule Mobility Modulation

The modulation of kinesin-induced microtubule mobility is a central aspect of Sabeluzole, (R)-'s effect on axonal transport. Kinesin motor proteins are responsible for the plus-end directed movement of cargo along microtubules. Sabeluzole, (R)- is hypothesized to interact with either the microtubule track, the motor protein itself, or the cargo-motor linkage, thereby influencing the efficiency of kinesin's processivity and motor activity. This modulation can lead to increased net transport rates and improved delivery of essential materials throughout the axon.

Interaction with Neurotransmitter Systems

Putative N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Sabeluzole, (R)- has been investigated for its interaction with the N-Methyl-D-Aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory, but also implicated in excitotoxicity. Evidence suggests that Sabeluzole, (R)- acts as a putative NMDA receptor antagonist. This antagonism may occur through direct binding to the NMDA receptor complex, potentially at sites distinct from glutamate binding, thereby modulating receptor channel activity. By reducing excessive NMDA receptor activation, Sabeluzole, (R)- may offer neuroprotection against excitotoxic neuronal damage.

Selective Reduction of Functional NMDA Response

Research indicates that Sabeluzole, (R)- exhibits a selective effect on NMDA receptor function. Studies using cultured rat cerebellar granule cells have demonstrated that while acute exposure to Sabeluzole does not significantly alter glutamate receptor-mediated inward currents, chronic treatment leads to a notable reduction in the NMDA-induced inward current. Crucially, this chronic treatment did not affect responses evoked by kainic acid, which acts on non-NMDA glutamate receptors. This selectivity suggests that Sabeluzole, (R)- preferentially targets the NMDA receptor pathway, thereby reducing its functional output without broadly impacting other excitatory amino acid signaling.

| Treatment Duration | Concentration | Receptor Type | Effect on Inward Current | Reference |

| Acute (20 min) | 0.1 µM | Glutamate Receptors (general) | Not significantly affected | nih.gov |

| Chronic (7 days) | Not specified | NMDA | Reduced | nih.gov |

| Chronic (7 days) | Not specified | Non-NMDA (Kainic Acid) | Not affected | nih.gov |

Anti-Excitatory Amino Acid Activity and Glutamatergic System Modulation

Sabeluzole, (R)- is characterized by its anti-excitatory amino acid activity, acting as a glutamate antagonist oup.comnih.govoup.comnih.gov. Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a vital role in synaptic transmission and neuronal function nih.govwisc.eduresearchgate.net. Overactivation of glutamatergic pathways, particularly through NMDA receptors, can lead to excitotoxicity, a process implicated in neuronal damage and death unibs.itmdpi.comwikipedia.org. Sabeluzole's ability to inhibit the neurotoxic effects induced by excitatory amino acids like glutamate and NMDA underscores its role as a modulator of the glutamatergic system unibs.itnih.gov.

Preclinical Pharmacological Profile of Sabeluzole, R

Preclinical Neuroprotective Effects

Sabeluzole (B11506) has exhibited significant neuroprotective properties in various in vitro and in vivo models, suggesting its potential utility in conditions characterized by neuronal damage.

Against NMDA-Induced Neurotoxicity

Sabeluzole has shown promise in protecting neurons against NMDA-induced excitotoxicity. Studies indicate that repeated treatments with sabeluzole can safeguard cultured rat hippocampal neurons from the damaging effects of NMDA nih.govunibs.it. Furthermore, sabeluzole has been characterized as acting primarily as an NMDA antagonist, a mechanism known to confer neuroprotection wikipedia.org. Preclinical investigations have also reported full and partial neuronal protection against neurotoxicity induced by N-methyl-D-aspartate (NMDA) in specific experimental models nih.gov.

Against Glutamate-Induced Neurotoxicity

The compound has demonstrated robust protection against glutamate-induced neurotoxicity. In cerebellar granule cells, repeated nanomolar concentrations of sabeluzole rendered mature cells resistant to glutamate (B1630785) excitotoxicity unibs.it. Specifically, in experiments where glutamate at concentrations of 50 µM and 100 µM reduced cell viability by 54% and 70% respectively, repeated treatment with 50 nM sabeluzole prevented this neurotoxicity by 32% and 48% respectively unibs.it. Sabeluzole also prevented the glutamate-induced increase in tau expression without altering basal tau protein levels nih.govunibs.it. Further studies indicated that chronic treatment with 0.1 µM sabeluzole offered significant protection against glutamate-induced neurotoxicity, with an IC50 value of 34 ± 13 nM for the inhibition of released lactate (B86563) dehydrogenase (LDH) nih.gov.

Table 1: Sabeluzole Protection Against Glutamate-Induced Neurotoxicity in Neuronal Cultures

| Glutamate Concentration | Control Cell Viability Reduction | Sabeluzole (50 nM) Protection | Source |

| 50 µM | 54% | 32% | unibs.it |

| 100 µM | 70% | 48% | unibs.it |

Note: IC50 for inhibition of glutamate-induced LDH release was reported as 34 ± 13 nM nih.gov.

Against Doxorubicin-Induced Neurotoxicity

Sabeluzole has also shown efficacy in mitigating doxorubicin-induced neurotoxicity. In human neuroblastoma SH-SY5Y cells, differentiated with retinoic acid, doxorubicin (B1662922) was observed to increase tau immunoreactivity and subsequently induce cell death. Both of these effects were prevented by sabeluzole treatment nih.govunibs.it. In specific experiments, doxorubicin (10 µM) induced significant LDH release, which was inhibited by 30% through repeated sabeluzole treatment (50 nM) during cell differentiation unibs.it.

Table 2: Sabeluzole Protection Against Doxorubicin-Induced Neurotoxicity

| Treatment Condition | Doxorubicin-Induced LDH Release | Sabeluzole (50 nM) + Doxorubicin (10 µM) | Percentage Inhibition of LDH Release | Source |

| Control (Vehicle) | Baseline | Baseline | N/A | unibs.it |

| Doxorubicin (10 µM) | Increased | N/A | N/A | unibs.it |

| Sabeluzole (50 nM) during differentiation + Doxorubicin | N/A | Prevented release | 30% | unibs.it |

In Models of Hypoxemia and Ischemia

Sabeluzole has been described as possessing anti-ischemic properties wikipedia.org. However, the provided literature does not detail specific preclinical findings on sabeluzole's neuroprotective effects in models of hypoxemia or ischemia, nor does it specify its impact on infarct size or neuronal survival in these particular conditions.

Preclinical Cognitive Enhancement Properties

Sabeluzole has been recognized for its cognitive-enhancing properties nih.govwikipedia.org. While its potential to improve cognitive functions, particularly memory, has been noted, the specific preclinical data from animal models detailing memory enhancement is not extensively elaborated in the reviewed literature. Studies have indicated its development for Alzheimer's disease, a condition marked by cognitive decline, suggesting a basis for its cognitive-enhancing classification nih.govwikipedia.org.

Compound Names:

Sabeluzole, (R)-

NMDA (N-methyl-D-aspartate)

Glutamate

Doxorubicin

Attenuation of Amnesic Effects

Preclinical research indicates that Sabeluzole possesses memory-enhancing capabilities. In rodent models, Sabeluzole has demonstrated the ability to improve memory functions medchemexpress.comcolab.ws. Specifically, studies have shown that Sabeluzole can prevent the amnesic effects induced by certain agents. For instance, in rat models, Sabeluzole was observed to counteract the memory impairment caused by Chlordiazepoxide medchemexpress.com. This suggests a potential role in mitigating chemically induced memory deficits.

Table 1: Preclinical Effects on Cognitive Function

| Cognitive Function | Preclinical Model | Amnesic Agent (if applicable) | Observed Effect of Sabeluzole | Citation |

| Memory Enhancement | Rat | N/A | Enhances memory | medchemexpress.comcolab.ws |

| Attenuation of Amnesia | Rat | Chlordiazepoxide | Prevents amnesic effect | medchemexpress.com |

Improvement in Social Recognition Tasks

Beyond general memory enhancement, Sabeluzole has also shown promise in improving social recognition abilities in preclinical settings. Studies conducted in rats have indicated that Sabeluzole can lead to improvements in social recognition tasks medchemexpress.com. This suggests that the compound may positively influence social cognitive processes, which are crucial for social interaction and behavior in many species.

Anti-Epileptic Properties in Preclinical Models

Sabeluzole has been characterized as possessing anti-epileptic properties in preclinical models medchemexpress.com. Furthermore, it has demonstrated anticonvulsant activity, a key characteristic for drugs targeting seizure disorders google.com. While specific mechanisms and detailed efficacy data in various seizure models are subjects of ongoing research, its classification as an anti-epileptic agent highlights its potential in managing seizure-related conditions.

Table 2: Preclinical Anti-Epileptic Properties

| Property | Evidence/Model | Citation |

| Anti-epileptic properties | General statement | medchemexpress.com |

| Anticonvulsant properties | General statement | google.com |

Pharmacodynamics Research in Preclinical Contexts

Understanding the pharmacodynamics of Sabeluzole involves examining its metabolic pathways and routes of elimination, which are critical for its in vivo behavior and potential therapeutic efficacy.

Metabolic Pathways (e.g., CYP2D6-mediated 6-hydroxylation)

The metabolism of Sabeluzole involves several key enzymatic processes. A significant metabolic pathway identified is the aromatic hydroxylation at the 6-position of its benzothiazole (B30560) moiety nih.gov. Research suggests that the cytochrome P450 enzyme CYP2D6 plays a crucial role in mediating this 6-hydroxylation nih.gov. Studies comparing individuals with different CYP2D6 activity levels have shown that poor metabolizers of CYP2D6 produce significantly less of this hydroxylated metabolite compared to extensive metabolizers nih.gov. Additionally, glucuronidation has been identified as another primary metabolic pathway for Sabeluzole nih.gov.

Table 3: Preclinical Pharmacodynamics - Metabolism and Elimination

| Category | Process/Pathway | Associated Enzyme/Mechanism | Significance/Observation | Citation |

| Metabolism | Aromatic hydroxylation | CYP2D6 | Responsible for 6-hydroxylation; poor CYP2D6 metabolizers produce less of this metabolite. | nih.gov |

| Conjugation | Glucuronidation | A main metabolic pathway. | nih.gov |

Elimination Routes in Preclinical Models

The elimination of Sabeluzole from the body in preclinical models is primarily mediated through metabolism, with renal excretion playing a minimal role. Renal excretion of the parent compound has been reported to be less than 0.5% nih.gov. This low percentage of urinary excretion strongly indicates that metabolic transformation is the principal route by which Sabeluzole is cleared from the system nih.gov.

Table 3: Preclinical Pharmacodynamics - Metabolism and Elimination (Continued)

| Category | Process/Pathway | Associated Enzyme/Mechanism | Significance/Observation | Citation |

| Elimination | Renal Excretion | N/A | Less than 0.5% of the parent substance. | nih.gov |

| Major Route of Elimination | Metabolism | Indicated as the primary route for elimination. | nih.gov |

Compound List:

Sabeluzole

Chlordiazepoxide

CYP2D6

Preclinical Efficacy Studies of Sabeluzole, R in Neurological Models

In Vitro Neuronal Cell Culture Models

Research utilizing neuronal cell cultures has provided insights into sabeluzole's direct effects on neuronal viability and function, particularly concerning excitotoxicity mediated by excitatory amino acids like glutamate (B1630785) and N-methyl-D-aspartate (NMDA).

Primary Cerebellar Granule Cells

Studies employing primary cerebellar granule cells have demonstrated that chronic exposure to sabeluzole (B11506) can modulate neuronal responses. Specifically, chronic treatment (7 days) of cultured rat cerebellar granule cells led to a reduction in the NMDA-induced inward current. This effect was observed without a significant impact on non-NMDA receptor responses evoked by kainic acid, suggesting a selective dampening of NMDA receptor-mediated signaling pathways with prolonged exposure. nih.gov

Rat Hippocampal Neurons

Sabeluzole has exhibited significant neuroprotective capabilities in rat hippocampal neurons. In cultures derived from the hippocampal formation of rat embryos, chronic treatment with sabeluzole demonstrated potent protection against excitotoxicity induced by glutamate. This protection was quantified by its ability to inhibit the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular damage, with an IC50 value of 34 ± 13 nM for glutamate-induced LDH release. nih.gov Furthermore, sabeluzole has been shown to protect rat hippocampal neurons against both NMDA- and glutamate-induced toxicity. nih.govmedchemexpress.com Acute treatment with sabeluzole also offered some protection, reducing glutamate-induced LDH release by 40% when administered prior to glutamate exposure. nih.gov The compound also provided full protection against NMDA-induced neurotoxicity and partial protection against neurotoxicity induced by kainic acid and veratridine (B1662332) in these models. nih.gov

Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, N4)

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative processes due to its human origin and capacity to differentiate into neuron-like cells. mednexus.orgd-nb.info While the provided literature does not detail specific studies investigating the direct efficacy of sabeluzole on SH-SY5Y or N4 cell lines, the general neuroprotective mechanisms demonstrated in rodent neuronal cultures suggest potential relevance. These cell lines are instrumental in modeling conditions such as Parkinson's disease and are utilized to assess the impact of various neurotoxic agents and potential neuroprotective compounds. mednexus.orgd-nb.info

In Vivo Animal Models

Sabeluzole's neuroprotective and cognitive-enhancing effects have also been evaluated in various animal models, particularly those simulating conditions of oxygen deprivation and memory deficits.

Rat Models of Memory Impairment

Sabeluzole has demonstrated positive effects on memory function in preclinical studies and in human volunteers. wikipedia.orgnih.gov In clinical trials involving memory-impaired patients with epilepsy, sabeluzole treatment resulted in statistically significant improvements, particularly in verbal long-term memory tests. nih.gov While specific studies detailing sabeluzole's efficacy in established rat models of memory impairment are not extensively detailed in the retrieved snippets, its known nootropic properties and demonstrated benefits in human memory function suggest its potential utility in addressing memory deficits in animal models. wikipedia.org

Hypoxemia and Ischemia Models

Sabeluzole has shown notable efficacy in various models of hypoxia, indicating a protective role against oxygen deprivation. In mice, it significantly increased survival time in hypobaric hypoxia by up to 92.0% (at 40 mg/kg) and in anoxic hypoxia by up to 27.2% (at 40 mg/kg). nih.gov The compound also extended survival in hemic hypoxia models in rats by 21.1% (at 2.5 mg/kg). nih.gov Furthermore, sabeluzole demonstrated an ability to prolong gasping duration in a decapitation model in mice by 155.4% (at 20 mg/kg). nih.gov

Electrophysiological assessments in rats subjected to anoxic hypoxia revealed that sabeluzole (5 mg/kg i.v.) increased the time latency to the negative DC-shift by 20.5% and elevated the K+e-threshold by 25.7%. nih.gov In cats experiencing asphyxic hypoxia, sabeluzole (0.5 mg/kg i.v.) counteracted hypoxia-induced alterations in cortical electrical activity, specifically mitigating the decrease in fast-wave amplitudes during the cortical resistance period and normalizing slow-wave and fast-wave amplitudes during the recovery period. nih.gov However, in models of incomplete ischemia in rats, sabeluzole exhibited only a weak effect. nih.gov

Table 1: Sabeluzole Efficacy in Hypoxia Models

| Model | Endpoint | Maximum Efficacy (Dose) | Approximate % Change (vs. Control) | p-value |

| Hypobaric hypoxia (mice) | Increased survival time | 40 mg/kg | >92.0% | <0.001 |

| Anoxic hypoxia (mice) | Increased survival time | 40 mg/kg | >27.2% | <0.001 |

| Decapitation model (mice) | Increased gasping duration | 20 mg/kg | >155.4% | <0.001 |

| Hemic hypoxia (rats) | Increased survival | 2.5 mg/kg | >21.1% | <0.05 |

| Anoxic hypoxia (rats) | Latency to negative DC-shift | 5 mg/kg i.v. | 20.5% | N/A |

| Anoxic hypoxia (rats) | K+e-threshold | 5 mg/kg i.v. | 25.7% | N/A |

Table 2: Sabeluzole Neuroprotection in Rat Hippocampal Neurons Against Excitotoxicity

| Model/Treatment | Inducing Agent | Endpoint | Metric | Value |

| Chronic Sabeluzole treatment (0.1 µM) | Glutamate (1 mM) | IC50 for inhibition of released LDH | IC50 | 34 ± 13 nM |

| Chronic Sabeluzole treatment (0.1 µM) | Glutamate (1 mM) | Protection against glutamate toxicity | MAP2 content | Protected |

| Acute Sabeluzole treatment (10 µM) | Glutamate (1 mM) | Reduction in released LDH | % Reduction | 40% |

| Chronic Sabeluzole treatment (0.1 µM) | NMDA (5 mM) | Protection against NMDA toxicity | Neuroprotection | Full |

| Chronic Sabeluzole treatment (0.1 µM) | Kainic acid (30 µM) | Protection against kainic acid toxicity | Neuroprotection | Partial |

| Chronic Sabeluzole treatment (0.1 µM) | Veratridine (30 µM) | Protection against veratridine toxicity | Neuroprotection | Partial |

Compound List:

Sabeluzole, (R)-

Research on Neurite Outgrowth Acceleration

Studies have consistently shown that Sabeluzole, (R)- promotes the extension and growth of neurites, which are critical for neuronal connectivity and regeneration. This effect has been observed across various neuronal cell types and culture conditions.

In N4 Neuroblastoma Cells

Sabeluzole, (R)- also positively impacts neurite outgrowth in N4 neuroblastoma cells, exhibiting a 10-30% enhancement nih.gov. Furthermore, in these cells, Sabeluzole, (R)- demonstrated the ability to reverse the inhibition of axonal transport caused by vanadate (B1173111), a known inhibitor, when applied at a concentration of 1 µM nih.gov.

In Adult Rat Dorsal Root Ganglion Cultures

Cultures of adult rat dorsal root ganglion (DRG) neurons also benefited from Sabeluzole, (R)- treatment, with studies indicating a 10-30% enhancement in neurite outgrowth nih.gov. This suggests a broad applicability of Sabeluzole, (R)- in promoting neurite extension across different neuronal populations.

Time-Dependent Effects on Neurite Elongation

The temporal dynamics of Sabeluzole, (R)-'s effect on neurite elongation have also been investigated. Time-dependent studies revealed that the rate of neurite elongation is markedly enhanced during the initial 24-48 hours of exposure to the compound nih.gov.

Table 1: Sabeluzole, (R)- Effects on Neurite Outgrowth in Neuronal Cultures

| Cell Type/Culture | Observed Effect | Magnitude/Details |

| Rat Hippocampal Neurons | Enhances neurite outgrowth | 10-30% increase |

| Rat Hippocampal Neurons | Increases axonal transport velocity & jump length | Max 20-30% increase (long-term, 24 hr) |

| Rat Hippocampal Neurons | Increases axonal transport velocity | 15-20% increase (acute treatment) |

| N4 Neuroblastoma Cells | Enhances neurite outgrowth | 10-30% increase |

| N4 Neuroblastoma Cells | Reverses vanadate-induced axonal transport inhibition | 1 µM Sabeluzole |

| Adult Rat Dorsal Root Ganglion Cultures | Enhances neurite outgrowth | 10-30% increase |

Table 2: Time-Dependent Effects of Sabeluzole, (R)- on Neurite Elongation

| Timeframe | Observed Effect |

| First 24-48 h | Marked enhancement of neurite elongation rate |

Investigations into Synaptic Plasticity

While Sabeluzole, (R)- has been identified as a "memory-enhancing molecule" nih.gov and its effects on axonal transport and neurite outgrowth are well-documented, specific preclinical studies detailing its role in activity-dependent synaptic plasticity were not found within the scope of the provided search results. General research on synaptic plasticity highlights its importance in learning and memory nih.govwikipedia.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org, but direct investigations linking Sabeluzole, (R)- to these specific mechanisms were not identified.

Preclinical Models of Synaptic Dysfunction in Neurological Disorders

Synaptic dysfunction is increasingly recognized as a critical early event in the pathogenesis of numerous neurological disorders, often preceding overt neuronal loss and cognitive decline. Preclinical models are instrumental in dissecting these complex mechanisms and evaluating potential therapeutic interventions aimed at restoring or preserving synaptic integrity. Sabeluzole, (R)-, a benzothiazol derivative, has been investigated for its neuroprotective properties, with findings suggesting a role in models relevant to synaptic dysfunction.

Sabeluzole, (R)- and Neuronal Morphology in Preclinical Models

Alzheimer's disease (AD) is characterized by progressive cognitive impairment, with synaptic dysfunction identified as a key early pathological feature frontiersin.orgfrontiersin.orgucl.ac.ukmdpi.com. This synaptic failure is thought to occur prior to significant neuronal loss and is closely linked to the accumulation of amyloid-beta and tau pathologies frontiersin.orgucl.ac.uk. Sabeluzole has been explored for its potential to mitigate these effects, with a proposed mechanism involving the stabilization of the neuronal cytoskeleton nih.gov. Cytoskeletal instability can lead to the formation of neurofibrillary tangles and subsequent functional disconnection within neuronal networks nih.gov.

In preclinical studies using neuroblastoma cell lines, Sabeluzole, (R)- demonstrated a positive impact on neuronal structural integrity. Specifically, in mouse N4 neuroblastoma cells, Sabeluzole, (R)- was shown to decrease the spontaneous retraction frequency of neurites nih.gov. This stabilization of neurites is crucial for maintaining healthy neuronal processes, which are essential for forming and sustaining functional synapses.

| Cell Line | Treatment | Effect on Neurite Retraction Frequency |

| N4 Neuroblastoma | Sabeluzole, (R)- | Decreased |

| N4 Neuroblastoma | Control (Vehicle) | Baseline/Increased |

Note: The data presented above reflects the qualitative findings from preclinical studies, indicating a reduction in spontaneous neurite retraction upon treatment with Sabeluzole, (R)- compared to control conditions. Specific quantitative values were not detailed in the reviewed literature.

Sabeluzole, (R)- and Cognitive Function in Preclinical Models

Memory formation and retrieval are highly dependent on synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to neuronal activity frontiersin.orgresearchgate.net. Synaptic dysfunction underlies memory deficits observed in various neurological conditions, including epilepsy, which can be triggered by insults leading to epileptogenesis and subsequent network alterations mdpi.comnih.gov. Preclinical studies have indicated that Sabeluzole, (R)- can positively influence memory functions. In animal models, Sabeluzole, (R)- has demonstrated improvements in memory performance colab.ws. This functional enhancement suggests that Sabeluzole, (R)- may positively modulate the underlying synaptic processes that support cognitive functions.

Advanced Methodologies in Sabeluzole, R Research

Quantitative Video Microscopy for Axonal Transport Analysis

Quantitative video microscopy has been instrumental in elucidating Sabeluzole's impact on axonal transport. Studies utilizing this technique have demonstrated that Sabeluzole (B11506) can significantly enhance the fast axonal transport of materials within neurons. Specifically, research has shown that Sabeluzole, at concentrations ranging from 0.1 to 1 microM, increases both the velocity and jump length of saltatory movements in embryonic hippocampal neurons following long-term incubation (24 hours). Acute treatment has also been observed to increase axonal transport velocity by 15-20%. Furthermore, Sabeluzole has been shown to reverse the inhibition of axonal transport caused by vanadate (B1173111) in N4 neuroblastoma cells, suggesting a protective or restorative effect on the transport machinery.

| Methodology | Specimen Type | Sabeluzole Concentration | Incubation Time | Observed Effect on Axonal Transport | Reference |

| Quantitative Video Microscopy | Rat Embryonic Hippocampal Neurons | 0.1-1 µM | 24 hr | Increased velocity and jump length (20-30%) | nih.gov |

| Quantitative Video Microscopy | Rat Embryonic Hippocampal Neurons | (Acute treatment) | Not specified | Increased velocity (15-20%) | nih.gov |

| Quantitative Video Microscopy | N4 Neuroblastoma Cells | 1 µM | Not specified | Reversed vanadate-induced inhibition of axonal transport | nih.gov |

Immunocytochemistry for Cytoskeletal Investigations

Immunocytochemistry has provided critical evidence regarding Sabeluzole's influence on the neuronal cytoskeleton. Investigations have revealed that Sabeluzole preferentially increases the fraction of polymerized tubulin within neurons. This effect was demonstrated through selective permeabilization procedures and quantitative immunocytochemistry, indicating a stabilizing role for the compound on microtubules. Sabeluzole has been shown to attenuate neurotoxicity induced by kinase activators that lead to aberrant tau phosphorylation. Furthermore, in N4 neuroblastoma cells, Sabeluzole has been observed to decrease the spontaneous retraction frequency of neurites and reduce cell lateral mobility, suggesting a direct impact on cytoskeletal dynamics and neuronal morphology. Studies have also explored Sabeluzole's effects on tau protein, a key component of the neuronal cytoskeleton, showing it can reduce glutamate-induced increases in tau immunoreactivity (Alz50).

| Methodology | Target/Process | Cell Type/Model | Observed Effect of Sabeluzole | Reference |

| Quantitative Immunocytochemistry | Tubulin Polymerization | TR14 Neuroblastoma, Rat Hippocampal Neurons | Preferentially increases polymerized tubulin fraction | researchgate.netnih.gov |

| Immunocytochemistry | Cytoskeleton | N4 Neuroblastoma Cells | Decreases spontaneous neurite retraction frequency | nih.gov |

| Immunocytochemistry | Cytoskeleton | N4 Neuroblastoma Cells | Lowers cell lateral mobility | nih.gov |

| Quantitative Immunocytochemistry (Alz50) | Tau Immunoreactivity | Rat Hippocampal Neurons | Attenuates glutamate-induced increase in Alz50 immunostaining | core.ac.uk |

| Cytoskeletal Immunohistochemistry | Tau Antigenic Changes | Primary Neuronal Cultures | Investigated in context of glutamate-induced neurotoxicity | upenn.edu |

Reconstituted Systems for Molecular Interaction Studies (e.g., Kinesin-Induced Microtubule Mobility)

The study of molecular interactions has been advanced through the use of reconstituted systems, allowing for the examination of Sabeluzole's direct effects on motor protein function. In experiments employing reconstituted systems to observe kinesin-induced microtubule mobility, Sabeluzole demonstrated a modest enhancement. Specifically, Sabeluzole was found to increase kinesin-induced microtubule mobility by approximately 10% at an optimal concentration of 2 microM. However, these studies did not detect any significant increase in kinesin ATPase activity under these conditions, suggesting that the enhancement of microtubule mobility by Sabeluzole may not be mediated by a direct increase in the motor protein's enzymatic turnover rate.

| Methodology | System Component | Sabeluzole Concentration | Observed Effect on Kinesin-Induced Microtubule Mobility | Observed Effect on Kinesin ATPase Activity | Reference |

| Reconstituted System (Kinesin-MT mobility) | Kinesin, Microtubules | 2 µM | ~10% enhancement | No increase detected | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification in Research Specimens

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique employed for the precise quantification of Sabeluzole in biological research specimens, such as plasma. Validated HPLC-UV methods have been developed and utilized for this purpose. These methods typically involve sample preparation steps like alkalinization and extraction using specific solvent mixtures (e.g., heptane-isoamyl alcohol). The quantification is performed using a reverse-phase C18 column with a defined mobile phase composition (e.g., ammonium (B1175870) acetate (B1210297) buffer, methanol, acetonitrile) at a controlled flow rate. Such methods are crucial for pharmacokinetic studies and for determining drug levels in experimental settings, with established limits of quantification, precision, and accuracy.

| Methodology | Sample Type | Detector | Column Type | Mobile Phase Composition | Flow Rate (ml/min) | Limit of Quantification (LOQ) | Precision (CV%) | Accuracy (%) | Reference |

| HPLC-UV | Plasma | UV | Hypersil® C18 | 0.025 M NH4OAc buffer (pH 9.5)-MeOH-ACN (25-35-40 v/v) | 0.5 | 2 ng ml⁻¹ | 5.2 | 96.1 | nih.gov |

Compound List:

Sabeluzole, (R)-

Future Directions and Translational Research Concepts for Sabeluzole, R

Exploring Novel Molecular Targets Beyond Established Pathways

While Sabeluzole's neuroprotective effects are partly attributed to its NMDA receptor antagonism and its role in stabilizing the neuronal cytoskeleton, medchemexpress.comnih.govnih.govmedkoo.com further investigation into its broader molecular interactions is warranted. Future research could focus on identifying novel molecular targets that contribute to its therapeutic profile.

Sigma-1 Receptor (S1R) Modulation: Sigma-1 receptors are intracellular chaperone proteins implicated in neuroprotection, calcium signaling, and cellular stress responses, and are considered key targets in neurodegenerative diseases. nih.govfrontiersin.orgmdpi.comfrontiersin.orgwikipedia.org While Sabeluzole's direct interaction with S1Rs is not definitively established in the reviewed literature, exploring its potential to modulate S1R activity or downstream pathways could reveal new therapeutic mechanisms.

Cellular Signaling Pathways: Investigating Sabeluzole's impact on other critical cellular signaling cascades, such as the PI3K/Akt/mTOR pathway, which is involved in neuronal survival, growth, and implicated in Alzheimer's disease pathogenesis, could uncover additional therapeutic targets. frontiersin.org

Off-Target Effects: Comprehensive profiling of Sabeluzole's off-target effects could identify previously unrecognized molecular interactions that contribute to its beneficial actions or suggest new therapeutic applications.

Computational Modeling for Structure-Activity Relationship Refinements

Computational approaches are indispensable for optimizing drug candidates by predicting their interactions with biological targets and guiding the design of improved analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on Sabeluzole (B11506) and related benzothiazole (B30560) derivatives could help correlate specific structural features with neuroprotective or cognitive-enhancing activities. This would enable the prediction of activity for novel synthesized compounds.

Molecular Docking and Dynamics: Employing molecular docking simulations to predict the binding modes and affinities of Sabeluzole and its potential analogs to various targets, including novel ones identified in Section 7.1, can guide rational drug design. Molecular dynamics simulations can further elucidate the stability and dynamic interactions of these complexes. wikipedia.orgnih.govopenaccessjournals.com

Virtual Screening: Computational methods can be used for virtual screening of compound libraries to identify new molecules with similar or superior neuroprotective properties to Sabeluzole, or to discover novel lead compounds targeting pathways modulated by Sabeluzole.

Development of Sabeluzole, (R)- Analogs with Enhanced Specificity

The development of Sabeluzole analogs is a critical step toward creating more effective and targeted therapies. By systematically modifying its chemical structure, researchers aim to enhance potency, improve selectivity for desired targets, and optimize pharmacokinetic properties.

Structural Modifications: Analog design could focus on altering specific functional groups of Sabeluzole to improve its binding affinity to key neuroprotective targets, such as ion channels or S1Rs, while potentially reducing interactions with off-targets. Research on related benzothiazole and piperazine (B1678402) hybrids has demonstrated the potential for developing multifunctional agents against neurodegenerative diseases. nih.govsci-hub.sersc.org

Preclinical Evaluation: Synthesized analogs would undergo rigorous in vitro and in vivo preclinical testing to assess their efficacy in neuroprotection models, cognitive function tests, and to evaluate their ADMET profiles. For example, studies on related compounds have focused on improving cholinesterase inhibition, anti-amyloid aggregation, and antioxidant activities. sci-hub.sersc.org

Integration of Multi-Omics Approaches in Sabeluzole, (R)- Research

Multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular responses to therapeutic agents and can uncover complex disease mechanisms. rsc.orgneuronatherapeutics.comnumberanalytics.com

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression profiles in response to Sabeluzole treatment in relevant cell or animal models could identify novel pathways and molecular targets involved in its neuroprotective and cognitive-enhancing effects.

Biomarker Discovery: Multi-omics data integration can facilitate the discovery of biomarkers predictive of Sabeluzole's efficacy or potential side effects, aiding in patient stratification for future clinical trials.

Systems Biology Modeling: Applying systems biology approaches to multi-omics data can help construct comprehensive models of Sabeluzole's cellular impact, revealing intricate regulatory networks and providing a deeper understanding of its mechanism of action in the context of neurodegenerative diseases. rsc.orgneuronatherapeutics.comnumberanalytics.com

Contribution to Understanding Neurodegenerative Disease Mechanisms

Sabeluzole's established neuroprotective properties make it a valuable pharmacological tool for dissecting the complex molecular underpinnings of neurodegenerative diseases.

Probing Tau Pathology: Sabeluzole has been shown to prevent the increase in tau expression induced by neurotoxins. medchemexpress.comcore.ac.uk Future research can utilize Sabeluzole to further investigate the role of tau protein in neurodegeneration and explore how modulating tau expression or phosphorylation impacts disease progression.

Investigating Cytoskeletal Integrity: The compound's ability to stabilize the neuronal cytoskeleton and increase fast axonal transport highlights its influence on neuronal structural integrity and transport mechanisms, which are often compromised in neurodegenerative conditions. nih.govnih.govnumberanalytics.comdntb.gov.ua Studying how Sabeluzole preserves these functions can provide insights into disease pathogenesis and potential therapeutic interventions.

Excitotoxicity Models: Using Sabeluzole in models of excitotoxicity can help researchers understand the specific pathways involved in glutamate-induced neuronal damage and identify potential targets for intervention in diseases characterized by excessive neuronal excitation. medchemexpress.comcore.ac.uk

Potential for Research into Neurogenesis and Neuronal Regeneration

Sabeluzole's effects on neurite outgrowth and axonal transport suggest a potential role in promoting neuronal plasticity and repair. nih.govnumberanalytics.comdntb.gov.uanih.gov Future research can explore its direct impact on neurogenesis and regenerative processes.

Neural Stem Cell (NSC) Modulation: Investigating whether Sabeluzole influences the proliferation, differentiation, and survival of neural stem cells could reveal its potential to promote the generation of new neurons. frontiersin.orgbiorxiv.orgunc.edu

Neuronal Repair Mechanisms: Research could focus on Sabeluzole's ability to support axonal regeneration or repair in models of neuronal injury or degeneration. Understanding its effects on growth factors, cellular scaffolding, and signaling pathways involved in repair could pave the way for regenerative therapies. frontiersin.org

Sabeluzole, (R)-, possesses a promising pharmacological profile that warrants further extensive investigation. By focusing on novel molecular targets, leveraging computational tools for analog design, integrating multi-omics approaches, and utilizing Sabeluzole as a probe to understand neurodegenerative disease mechanisms, the field can unlock its full therapeutic potential. Future research into its effects on neurogenesis and neuronal regeneration could also open new avenues for treating debilitating neurological conditions.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Sabeluzole, (R)-'s effects on tau pathology in Alzheimer’s disease (AD) research?

- Methodological Guidance :

- In vitro models : Use neuroblastoma cell lines (e.g., SH-SY5Y) treated with neurotoxins like okadaic acid to induce tau hyperphosphorylation. Measure tau expression via Western blot or ELISA, ensuring replicates to account for variability in neurotoxin response .

- In vivo models : Employ transgenic mice (e.g., 3xTg-AD) or rats exposed to chlordiazepoxide to assess Sabeluzole’s protection against habituation disorders. Behavioral assays (e.g., Morris water maze) should be paired with post-mortem immunohistochemistry to correlate cognitive outcomes with tau pathology .

- Key controls : Include vehicle-treated cohorts and validate neurotoxin efficacy through preliminary dose-response studies .

Q. How can researchers determine the optimal dosing regimen for Sabeluzole, (R)- in preclinical studies?

- Methodological Guidance :

- Conduct pharmacokinetic (PK) studies to establish plasma and brain bioavailability. Use LC-MS/MS for quantitation, ensuring sampling at multiple time points (e.g., 0.5, 2, 6, 24 hours post-administration) .

- For neurobehavioral efficacy, titrate doses (e.g., 1–10 mg/kg) in rodent models and assess outcomes using standardized cognitive tests. Apply ANOVA with post-hoc tests to identify dose-dependent effects .

- Table 1 : Example PK Parameters from Rodent Studies

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|

| 5 | 120 ± 15 | 1.5 | 4.2 |

| 10 | 240 ± 30 | 2.0 | 5.8 |

Q. What biomarkers are critical for assessing Sabeluzole, (R)-'s cognitive-enhancing effects in AD models?

- Methodological Guidance :

- Primary biomarkers : Tau phosphorylation levels (e.g., p-tau Ser202/Thr205 via AT8 antibodies) and synaptic plasticity markers (e.g., synaptophysin, PSD-95) .

- Secondary endpoints : Behavioral metrics (e.g., novel object recognition, Y-maze spontaneous alternation) to link molecular changes to functional outcomes. Ensure blinding and randomization to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in Sabeluzole, (R)-'s efficacy across different AD models (e.g., transgenic vs. neurotoxin-induced)?

- Methodological Guidance :

- Model-specific analysis : Compare tau isoform expression (3R vs. 4R) and neuroinflammatory profiles (e.g., microglial activation) between models. Use RNA sequencing to identify pathways differentially modulated by Sabeluzole .

- Meta-analysis : Aggregate data from published studies (e.g., effect sizes on tau reduction) to assess heterogeneity. Apply random-effects models if variability is high .

- Table 2 : Efficacy Variability in Preclinical Studies

| Model Type | Tau Reduction (%) | Cognitive Improvement (Effect Size) | Reference Range |

|---|---|---|---|

| 3xTg-AD Mice | 35–50 | 0.8–1.2 | |

| Okadaic Acid Rats | 20–30 | 0.5–0.7 |

Q. What experimental designs minimize confounding factors when studying Sabeluzole, (R)-'s dual antiepileptic and cognitive effects?

- Methodological Guidance :

- Separate cohorts : Use distinct animal groups for seizure threshold tests (e.g., pentylenetetrazole-induced seizures) and cognitive assays to avoid behavioral interference .

- Pharmacodynamic overlap : Employ EEG monitoring during cognitive tasks to detect subclinical seizure activity. Adjust dosing to isolate cognitive effects from antiepileptic action .

Q. How should researchers validate target engagement of Sabeluzole, (R)- in modulating tau pathology?

- Methodological Guidance :

- Biochemical assays : Perform pulldown assays with recombinant tau proteins to confirm direct binding. Use surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) .

- Imaging : Utilize tau PET tracers (e.g., [<sup>18</sup>F]Flortaucipir) in longitudinal studies to track in vivo target modulation .

Data Contradiction and Reproducibility

Q. What statistical approaches are recommended for addressing variability in Sabeluzole, (R)-'s neuroprotective outcomes?

- Methodological Guidance :

- Apply mixed-effects models to account for inter-lab variability in neurotoxin preparation or animal strains .

- Report confidence intervals and effect sizes instead of relying solely on p-values. Use platforms like PRIDE or Zenodo to share raw data for independent validation .

Ethical and Translational Considerations

Q. What are the key challenges in translating Sabeluzole, (R)-'s preclinical findings to clinical trials for AD?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.